molecular formula C20H21BrN2O3 B4013877 N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide

N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide

Cat. No. B4013877
M. Wt: 417.3 g/mol
InChI Key: RABUSJYCXVXQPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of structurally related compounds typically involves multi-step chemical reactions, including nucleophilic substitution, amidation, and cyclization processes. For example, bromoacetophenone-based photonucleases and other brominated compounds have been synthesized through specific reactions that could be relevant to the synthesis of the subject compound (Wender & Jeon, 1999).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy. Studies on related compounds reveal complex intermolecular interactions, such as hydrogen bonding, that influence their crystal packing and stability (Balderson et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of analogous compounds includes participation in various organic reactions, such as the formation of pyrrolidine rings and bromination. The presence of bromophenyl groups in these molecules significantly affects their chemical behavior and potential applications (Zhou et al., 2016).

Physical Properties Analysis

The physical properties of structurally related compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. For instance, the crystalline structure and solubility in various solvents can be determined through single-crystal X-ray diffraction and solubility tests, providing insights into the compound's applications in different chemical contexts (Banerjee et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and various organic reagents, define the compound's potential for further chemical transformations. Studies on similar compounds highlight the importance of specific functional groups in determining reactivity patterns and the formation of novel compounds (Zhu et al., 2014).

properties

IUPAC Name

N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-2-11-26-18-9-7-17(8-10-18)23-13-14(12-19(23)24)20(25)22-16-5-3-15(21)4-6-16/h3-10,14H,2,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABUSJYCXVXQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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